molecular formula C9H16Cl2N4O B6163842 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride CAS No. 1855889-43-8

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride

Cat. No.: B6163842
CAS No.: 1855889-43-8
M. Wt: 267.2
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Description

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride is a chemical compound that features a pyrazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The resulting product is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-methyl-1H-pyrazole-5-carbaldehyde
  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine dihydrochloride is unique due to its specific combination of a pyrazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

1855889-43-8

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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